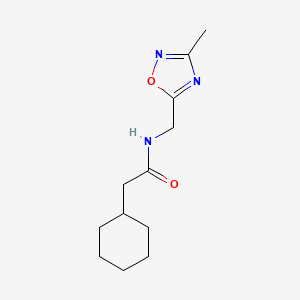

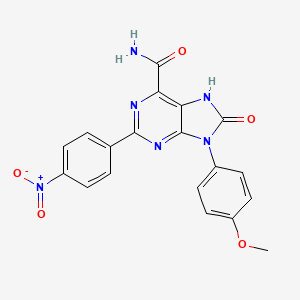

![molecular formula C10H9ClF3NO B2965791 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 17733-86-7](/img/structure/B2965791.png)

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Studies on related compounds, such as selective androgen receptor modulators (SARMs), have explored their pharmacokinetics and metabolism in preclinical models. For instance, research on S-1, a potent SARM, revealed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics in rats. This research helps in understanding the ideal pharmacokinetic properties for propanamides in drug development, providing a basis for further therapeutic exploration of related compounds (Wu et al., 2006).

Drug Metabolism

The metabolism of flutamide, a nonsteroidal antiandrogen closely related chemically to 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, was studied to understand its transformation and potential toxic metabolites in human liver microsomes. Such studies are crucial for identifying metabolic pathways that could influence the safety and efficacy of related drugs (Goda et al., 2006).

Chemical Synthesis and Biocatalysis

Research has also focused on the asymmetric synthesis of related compounds using biocatalysts. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, demonstrates the application of microbial reductases for enantioselective synthesis. This highlights the role of biocatalysis in producing chiral intermediates for pharmaceuticals (Choi et al., 2010).

Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound have been synthesized and evaluated for various biological activities, such as tyrosinase and melanin inhibition. These studies contribute to the development of potential therapeutics for conditions like hyperpigmentation, showcasing the therapeutic potential of these compounds (Raza et al., 2019).

Analytical Chemistry

Furthermore, the analytical detection and quantification of compounds like flutamide in pharmaceutical formulations have been improved. Such research is essential for quality control and ensuring the safety and efficacy of pharmaceutical products (Rangappa et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is the D-alanine–D-alanine ligase enzyme . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .

Mode of Action

It is believed that the compound binds to the active site of the d-alanine–d-alanine ligase enzyme, inhibiting its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting the D-alanine–D-alanine ligase enzyme, this compound disrupts the formation of the peptidoglycan layer of the bacterial cell wall . This leads to cell lysis and death .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The result of the action of this compound is the disruption of the bacterial cell wall synthesis . This leads to the lysis of the bacterial cell and ultimately, the death of the bacteria .

Propiedades

IUPAC Name |

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLMOJDZBCVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)

![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)

![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)

![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)